
N-(4-bromophenyl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromophenyl)pyridine-3-carboxamide, also known as 4BP3C, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and nanotechnology.
科学的研究の応用
N-(4-bromophenyl)pyridine-3-carboxamide has been studied extensively for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential use in treating Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques in the brain.
In materials science, N-(4-bromophenyl)pyridine-3-carboxamide has been used as a building block for the synthesis of metal-organic frameworks (MOFs), which are porous materials with a wide range of potential applications, including gas storage and separation, catalysis, and drug delivery.
In nanotechnology, N-(4-bromophenyl)pyridine-3-carboxamide has been used as a ligand for the synthesis of gold nanoparticles, which have potential applications in imaging, drug delivery, and cancer therapy.
作用機序
The mechanism of action of N-(4-bromophenyl)pyridine-3-carboxamide is not fully understood, but it is believed to work by inhibiting various enzymes and proteins involved in cancer cell growth and beta-amyloid plaque formation. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and are often overexpressed in cancer cells. It has also been shown to inhibit the activity of beta-secretase, an enzyme involved in the formation of beta-amyloid plaques in the brain.
Biochemical and Physiological Effects:
N-(4-bromophenyl)pyridine-3-carboxamide has been shown to have a range of biochemical and physiological effects, depending on the specific application. In studies on its anti-cancer activity, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. In studies on its potential use in treating Alzheimer's disease, it has been shown to inhibit the formation of beta-amyloid plaques in the brain.
実験室実験の利点と制限
One advantage of N-(4-bromophenyl)pyridine-3-carboxamide is that it is relatively easy to synthesize using the method described above, and it is readily available from commercial sources. It has also been shown to have low toxicity in vitro, making it a promising candidate for further study.
One limitation of N-(4-bromophenyl)pyridine-3-carboxamide is that its mechanism of action is not fully understood, which makes it difficult to predict its efficacy in different applications. Additionally, its potential side effects and toxicity in vivo are not well-documented, which could limit its use in clinical settings.
将来の方向性
There are numerous future directions for research on N-(4-bromophenyl)pyridine-3-carboxamide. In medicinal chemistry, further studies could be conducted to investigate its potential as an anti-cancer agent and its efficacy in treating Alzheimer's disease. In materials science, researchers could explore the use of N-(4-bromophenyl)pyridine-3-carboxamide as a building block for the synthesis of novel MOFs with unique properties. In nanotechnology, researchers could investigate the use of N-(4-bromophenyl)pyridine-3-carboxamide as a ligand for the synthesis of other types of nanoparticles, such as magnetic nanoparticles or quantum dots.
Conclusion:
In conclusion, N-(4-bromophenyl)pyridine-3-carboxamide, or N-(4-bromophenyl)pyridine-3-carboxamide, is a chemical compound with a range of potential applications in various fields, including medicinal chemistry, materials science, and nanotechnology. Its synthesis method is well-documented, and it has been shown to have low toxicity in vitro. Further research is needed to fully understand its mechanism of action and potential side effects, but its potential for future applications is promising.
合成法
The synthesis of N-(4-bromophenyl)pyridine-3-carboxamide involves the reaction of 4-bromobenzoyl chloride with 3-aminopyridine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure N-(4-bromophenyl)pyridine-3-carboxamide. This method has been well-documented in the literature and has been used by numerous researchers to synthesize N-(4-bromophenyl)pyridine-3-carboxamide for their studies.
特性
CAS番号 |
14547-71-8 |
|---|---|
製品名 |
N-(4-bromophenyl)pyridine-3-carboxamide |
分子式 |
C12H9BrN2O |
分子量 |
277.12 g/mol |
IUPAC名 |
N-(4-bromophenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H9BrN2O/c13-10-3-5-11(6-4-10)15-12(16)9-2-1-7-14-8-9/h1-8H,(H,15,16) |
InChIキー |
ZSPAJDNXLIXHAD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)Br |
正規SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)Br |
その他のCAS番号 |
14547-71-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





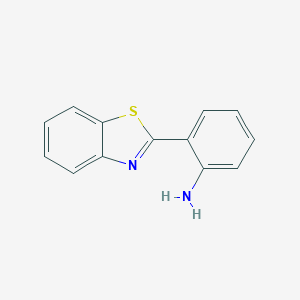
![N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide](/img/structure/B182509.png)
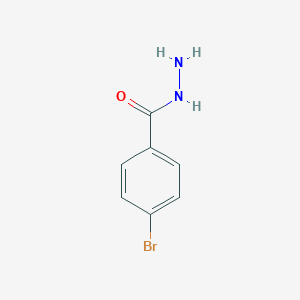
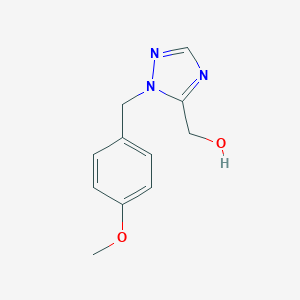
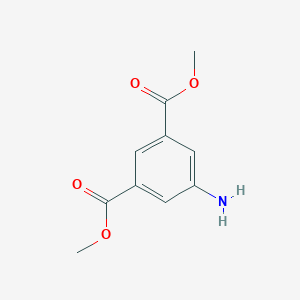
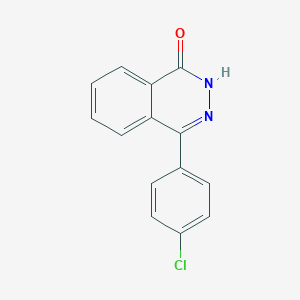

![2-Amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B182520.png)
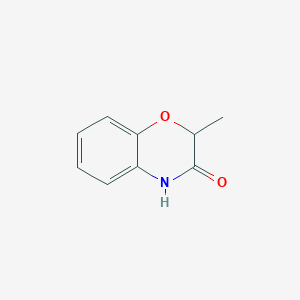
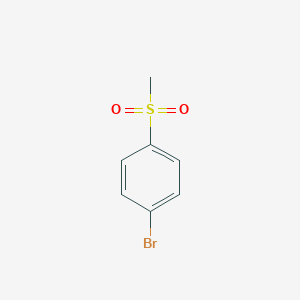
![(S)-4-Ethyl-4-hydroxy-6-iodo-8-methoxy-1,4-dihydro-pyrano[3,4-c]pyridin-3-one](/img/structure/B182525.png)
